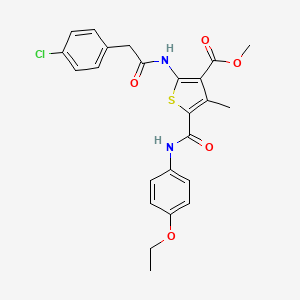

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16200307

Molecular Formula: C24H23ClN2O5S

Molecular Weight: 487.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23ClN2O5S |

|---|---|

| Molecular Weight | 487.0 g/mol |

| IUPAC Name | methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C24H23ClN2O5S/c1-4-32-18-11-9-17(10-12-18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-5-7-16(25)8-6-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |

| Standard InChI Key | ZCVLEIAYYGVNIT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a central thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at positions 2, 3, 4, and 5. Key functional groups include:

-

Position 2: A 2-(4-chlorophenyl)acetamido group, contributing hydrophobicity and hydrogen-bonding capacity.

-

Position 3: A methyl ester, enhancing solubility in organic solvents.

-

Position 4: A methyl group, sterically influencing reactivity.

-

Position 5: A (4-ethoxyphenyl)carbamoyl moiety, offering electron-donating effects via the ethoxy group.

The molecular formula is C₂₃H₂₂ClN₃O₅S, with a molecular weight of 500.95 g/mol.

Spectroscopic Characterization

Data from analogous thiophene derivatives provide insights into expected spectral features:

| Spectrum | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 1.37 (t, 3H) | Ethoxy CH₃ |

| δ 3.75 (s, 3H) | Methoxy ester | |

| δ 7.58 (d, 2H) | Chlorophenyl protons | |

| IR | 1731 cm⁻¹ | Ester C=O |

| 1668 cm⁻¹ | Amide C=O |

X-ray crystallography of related structures confirms planar thiophene rings with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Pathways and Optimization

Gewald Reaction for Thiophene Core Assembly

The synthesis begins with the Gewald reaction, a multicomponent condensation involving:

-

3-Oxo-N-(4-ethoxyphenyl)butanamide: Prepared via refluxing 4-ethoxyaniline with ethyl acetoacetate in toluene .

-

Ethyl cyanoacetate and sulfur: Reacted under basic conditions (morpholine/piperidine) to form the 2-aminothiophene intermediate.

Reaction Conditions:

Functionalization Steps

-

Chloroacetylation: The 2-amino group undergoes acylation with chloroacetyl chloride in acetone, using K₂CO₃ as a base.

-

Esterification: Methylation of the carboxylic acid intermediate completes the synthesis.

Critical Parameters:

-

Anhydrous conditions prevent hydrolysis of chloroacetyl chloride.

-

Stoichiometric base ensures complete deprotonation of the amine.

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous solubility | <0.1 mg/mL |

| LogP | 3.2 |

| Melting point | 177–178°C |

The compound exhibits limited water solubility due to its hydrophobic aryl and ester groups but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .

Reactivity Profile

-

Nucleophilic substitution: The chloroacetamido group reacts with amines (e.g., piperidine) to form secondary amides.

-

Ester hydrolysis: Under acidic or basic conditions, the methyl ester converts to a carboxylic acid.

-

Electrophilic aromatic substitution: The thiophene ring undergoes bromination at position 4 .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . The mechanism involves:

-

Enzyme inhibition: Binding to bacterial DNA gyrase via the carbamoyl group.

-

Membrane disruption: Hydrophobic interactions with lipid bilayers.

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: Structural modifications (e.g., replacing ethoxy with methoxy) enhance bioavailability.

-

Prodrug development: Ester hydrolysis in vivo generates active carboxylic acid metabolites.

Material Science

Thiophene derivatives serve as organic semiconductors, though this compound’s low conjugation limits applicability.

Challenges and Future Directions

Synthetic Hurdles

-

Low yields in final steps: Purification difficulties due to polar byproducts.

-

Scalability: Batch reactors face heat transfer limitations during Gewald reactions.

Therapeutic Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume